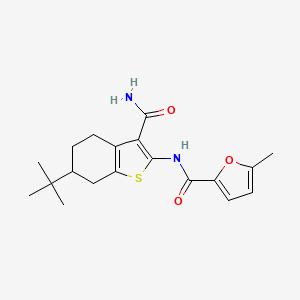

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a fused tetrahydrobenzothiophen core modified with a tert-butyl group at the 6-position and a carbamoyl substituent at the 3-position. The 5-methylfuran-2-carboxamide moiety is linked via an amide bond to the benzothiophen scaffold. Crystallographic tools like SHELX and OLEX2 (discussed in and ) are critical for resolving its three-dimensional conformation, which is essential for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula |

C19H24N2O3S |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide |

InChI |

InChI=1S/C19H24N2O3S/c1-10-5-8-13(24-10)17(23)21-18-15(16(20)22)12-7-6-11(19(2,3)4)9-14(12)25-18/h5,8,11H,6-7,9H2,1-4H3,(H2,20,22)(H,21,23) |

InChI Key |

GLORNTRJCGWKON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis.

Chemical Reactions Analysis

Oxidation: The benzothiophene moiety can undergo oxidation reactions, potentially leading to sulfone or sulfoxide derivatives.

Reduction: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol.

Substitution: The furan ring and benzothiophene ring are susceptible to nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to elucidate these details.

Scientific Research Applications

The compound is reported to be soluble in organic solvents such as DMSO, with a typical concentration of 2 mg/mL. It should be stored under controlled conditions to maintain stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- Huh-7 (hepatoma)

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

- Effective against Escherichia coli and Staphylococcus aureus .

- Potential antifungal activity has been observed.

These properties suggest its utility in developing new antimicrobial therapies.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide on HepG2 cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of E. coli and S. aureus. The findings revealed a minimum inhibitory concentration (MIC) that suggests its potential as an effective antimicrobial agent.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Biological Activity

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiophene core and a furan carboxamide moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 416.51 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H24N2O4S |

| Molecular Weight | 416.51 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the benzothiophene and furan moieties allows for potential binding interactions that can modulate biological responses.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition of bacterial growth at sub-micromolar concentrations, suggesting its potential as a therapeutic agent against resistant strains . -

Cytotoxicity in Cancer Cell Lines :

In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values in the low micromolar range, indicating promising anticancer properties . -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of apoptosis-related proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share carboxamide or heterocyclic motifs. Below is a comparative analysis based on synthesis, crystallography, and functional groups:

Key Findings:

Synthetic Pathways :

- The target compound’s synthesis likely involves amide coupling reagents such as HATU (as seen in ), given the presence of carboxamide groups . This aligns with modern medicinal chemistry practices for constructing stable heterocyclic frameworks.

- In contrast, the furopyridine derivative in employs a multi-step coupling process with a pyrimidinyl cyclopropaneamine, highlighting the diversity of amine partners in carboxamide synthesis.

These tools enable precise determination of bond angles, torsional strain, and hydrogen-bonding networks, which are critical for comparing bioactivity across analogs .

Functional Group Impact :

- The tert-butyl group in the target compound may enhance metabolic stability compared to smaller alkyl substituents (e.g., methyl or ethyl in other carboxamides).

- The 5-methylfuran moiety could influence electron distribution and binding affinity relative to bulkier aryl groups (e.g., fluorophenyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.